Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-((1-methylethyl)amino)-
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Overview
Description
Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-((1-methylethyl)amino)- is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-((1-methylethyl)amino)- can be achieved through various methods. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature (250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-((1-methylethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-((1-methylethyl)amino)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antiproliferative agent, inhibiting the growth of cancer cells.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-((1-methylethyl)amino)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tyrosine kinases or cyclin-dependent kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Noteworthy for their tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine derivatives: Exhibiting a range of biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-5-((1-methylethyl)amino)- stands out due to its unique combination of biological activities and its potential as a versatile building block in synthetic chemistry. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings.
Properties
CAS No. |
112735-03-2 |
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Molecular Formula |
C12H16N4O2 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
1,3-dimethyl-5-(propan-2-ylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N4O2/c1-7(2)14-8-5-6-13-10-9(8)11(17)16(4)12(18)15(10)3/h5-7H,1-4H3,(H,13,14) |
InChI Key |
LIXZZDLGCZFRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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